2-Decanoylamino-3-morpholinopropiophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3-morpholin-4-yl-1-oxo-1-phenylpropan-2-yl)decanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O3/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20/h8-10,12-13,21H,2-7,11,14-19H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFGFDXQSJHRAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CN1CCOCC1)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50993993 | |
| Record name | N-[3-(Morpholin-4-yl)-1-oxo-1-phenylpropan-2-yl]decanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50993993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73257-89-3 | |
| Record name | 2-Decanoylamino-3-morpholinopropiophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073257893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[3-(Morpholin-4-yl)-1-oxo-1-phenylpropan-2-yl]decanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50993993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization
Established Synthetic Pathways for 2-Decanoylamino-3-morpholinopropiophenone
The synthesis of α-amino ketones is a significant area of organic chemistry, providing access to valuable molecular scaffolds. rsc.org For the specific target, this compound, the Mannich reaction stands out as a primary and highly efficient method. Other multi-step pathways can also be conceptualized based on fundamental reactions of ketones and amines.
Acylation Reactions with Decanoyl Chloride and Phenolic Precursors
This approach involves the formation of the final amide bond as a key step. The synthesis would begin with a precursor molecule, 2-amino-3-morpholinopropiophenone, which is then acylated. The acylating agent, decanoyl chloride, can be prepared from decanoic acid by reacting it with reagents such as thionyl chloride or phosgene. google.com The subsequent reaction between 2-amino-3-morpholinopropiophenone and decanoyl chloride, typically in the presence of a base to neutralize the HCl byproduct, yields the target compound. An alternative method involves creating a mixed anhydride (B1165640) of decanoic acid, for example with pivalic chloride, which then reacts with the amine precursor to form the amide bond. nih.gov
Amination Reactions from 2-Bromoacetophenone (B140003) Derivatives
A versatile pathway to α-amino ketones can be initiated from α-halo ketones. organic-chemistry.org This synthetic route would commence with a suitable acetophenone (B1666503) derivative.
α-Bromination : The first step is the bromination of an acetophenone at the alpha-carbon position to yield a 2-bromoacetophenone derivative. This reaction can be carried out using various brominating agents, with pyridine (B92270) hydrobromide perbromide in acetic acid being an effective option. nih.gov
Nucleophilic Substitution : The resulting α-bromo ketone is a potent electrophile. researchgate.net It can undergo a nucleophilic substitution reaction with morpholine (B109124). This introduces the morpholine moiety, producing a 2-bromo-3-morpholinopropiophenone intermediate.
Final Amination : The final step involves substituting the bromine atom with a decanoylamino group. This is the most challenging step and may proceed via an intermediate such as an azide (B81097) followed by reduction and acylation, or through direct reaction with a protected amine equivalent.
Dehydrogenation and Reacylation Approaches
This strategy involves modifying a related analogue, specifically the alcohol form of the compound. The synthesis could start with D,L-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP), a known inhibitor of glucosylceramide synthase. nih.govsigmaaldrich.com The key steps would be:
Oxidation (Dehydrogenation) : The secondary alcohol group in PDMP is oxidized to a ketone. This transformation converts the propanol (B110389) backbone into the desired propiophenone (B1677668) structure.
Reacylation (if necessary) : If the oxidation conditions are harsh and lead to the cleavage of the amide bond, a subsequent reacylation step with decanoyl chloride would be required to reinstall the decanoyl group.
Another approach in this category involves the generation of an α,β-unsaturated ketone (enone) intermediate. The catalytic hydrogenation of α-amino enones is a known method for producing enantioenriched α-amino ketones. rsc.org
Mannich Reaction from 2-N-Acylaminoacetophenone, Paraformaldehyde, and Secondary Amines
The Mannich reaction is a powerful three-component condensation that directly forms a β-amino-carbonyl compound, also known as a Mannich base. wikipedia.orgorganic-chemistry.org This is arguably the most direct and efficient route to this compound.
The mechanism proceeds as follows:
Iminium Ion Formation : The reaction begins with the formation of an electrophilic iminium ion from the secondary amine (morpholine) and a non-enolizable aldehyde (paraformaldehyde), typically under acidic conditions. chemistrysteps.comyoutube.comyoutube.com
Enol Formation : The ketone starting material, 2-decanoylaminoacetophenone, tautomerizes to its enol form. chemistrysteps.com
Nucleophilic Attack : The electron-rich enol attacks the electrophilic carbon of the iminium ion. youtube.com This step forms the new carbon-carbon bond at the α-position of the ketone, directly installing the morpholinomethyl group.
Deprotonation : A final deprotonation step yields the neutral β-amino ketone product, this compound. chemistrysteps.com
This one-pot reaction is highly effective for aminomethylation and is a cornerstone in the synthesis of such structures. organic-chemistry.org
Precursors and Intermediate Compounds Utilized in this compound Synthesis
The successful synthesis of the target compound relies on the availability and reactivity of several key precursors and the formation of specific intermediates.
| Precursor/Intermediate | Role | Relevant Synthetic Pathway(s) |
| 2-Decanoylaminoacetophenone | Ketone with active α-hydrogen | 2.1.4. Mannich Reaction |
| Morpholine | Secondary amine source | 2.1.4. Mannich Reaction, 2.1.2. Amination Reactions |
| Paraformaldehyde | Aldehyde source | 2.1.4. Mannich Reaction |
| Decanoyl Chloride | Acylating agent | 2.1.1. Acylation Reactions |
| 2-Amino-3-morpholinopropiophenone | Amine precursor for acylation | 2.1.1. Acylation Reactions |
| 2-Bromoacetophenone Derivative | Electrophilic intermediate | 2.1.2. Amination Reactions |
| Morpholinium Iminium Ion | Electrophilic intermediate | 2.1.4. Mannich Reaction |
| 1-Phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) | Alcohol precursor for oxidation | 2.1.3. Dehydrogenation Approaches |
This table is generated based on the synthetic pathways described in the text.
Preparation of Structurally Related Analogues for Comparative Research Studies
To conduct comparative research and structure-activity relationship (SAR) studies, chemists synthesize structurally related analogues. The synthetic pathways for this compound are readily adaptable for this purpose by systematically varying the precursor molecules.
Varying the Acyl Chain : By substituting decanoyl chloride with other acyl chlorides (e.g., acetyl chloride, benzoyl chloride), analogues with different lengths and properties of the N-acyl side chain can be prepared. google.com
Varying the Amino Group : The Mannich reaction can be performed with other cyclic or acyclic secondary amines (e.g., piperidine, pyrrolidine (B122466), diethylamine) in place of morpholine to explore the role of the heterocyclic amine ring. youtube.com
Modifying the Aromatic Ring : Starting the synthesis with substituted acetophenones (e.g., 4'-chloroacetophenone, 4'-methoxyacetophenone) allows for the introduction of various functional groups onto the phenyl ring. nih.gov
Reduction to Alcohol Analogues : A prominent analogue is the corresponding secondary alcohol, D,L-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP). nih.govsigmaaldrich.com This can be synthesized either by a similar route that avoids the final oxidation step or by the chemical reduction of the ketone in the final product using a reducing agent like sodium borohydride (B1222165).
| Precursor Modification | Example Precursor | Resulting Analogue Class |
| Use of different acyl chlorides | Propionyl Chloride | Analogues with varied N-acyl chains |
| Use of different secondary amines | Piperidine | Analogues with different amino groups |
| Use of substituted acetophenones | 4'-Chloroacetophenone | Analogues with substituted phenyl rings |
| Reduction of the ketone group | Sodium Borohydride | Propanol analogues (e.g., PDMP) |
This table illustrates how modifying starting materials can lead to diverse, structurally related compounds for research.
Enzymatic Inhibition and Biochemical Mechanisms of Action
Glucosylceramide Synthase (GCS) Inhibition by 2-Decanoylamino-3-morpholinopropiophenone
This compound is recognized as an inhibitor of Glucosylceramide Synthase (GCS), an enzyme that catalyzes the first step in the synthesis of most glycosphingolipids. nih.govsemanticscholar.org This inhibition leads to the depletion of these crucial cellular components. nih.gov
The inhibitory action of ceramide analogs on Glucosylceramide Synthase (GCS) has been characterized through kinetic studies. While specific kinetic data for the propiophenone (B1677668) variant is not detailed, the closely related and extensively studied compound, D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-PDMP), provides a model for this class of inhibitors. D-PDMP acts through a mixed-competition mechanism against the substrate ceramide. nih.gov This suggests that these inhibitors likely bind at or near the ceramide-binding site on the enzyme, interfering with the normal catalytic process.
The table below summarizes the inhibitory constants for the reference compound D-PDMP.
| Inhibitor | Type of Inhibition | IC₅₀ | Kᵢ |
| D-PDMP | Mixed-competition vs. Ceramide | 5 µM | 0.7 µM |
| Data sourced from kinetic analysis of the related ceramide analog, D-PDMP. nih.gov |
The target enzyme of this compound is Ceramide:UDP-glucose glucosyltransferase (EC 2.4.1.80), also known as Glucosylceramide Synthase (GCS). umich.edunih.gov This enzyme, typically located in the cis-Golgi apparatus, facilitates the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer). nih.gov This reaction is the foundational step for the biosynthesis of hundreds of complex glycosphingolipids. semanticscholar.orgnih.gov
The interaction is highly specific. Studies on the related inhibitor D-PDMP have shown that it does not inhibit UDP-galactose:N-acylsphingosine galactosyltransferase or the catabolic enzyme β-glucocerebrosidase, demonstrating a targeted effect on GCS. nih.gov The inhibitory compound, this compound, is a cationic analog of cerebroside that effectively inactivates this specific glucosyltransferase. umich.edu
The interaction between this compound and Glucosylceramide Synthase (GCS) leads to the enzyme's inactivation. umich.edu Evidence suggests that this process may be irreversible. In studies where liver homogenates from treated and control mice were mixed, the results pointed to the absence of a soluble, reversible inhibitor. umich.edu This finding supports the hypothesis that a metabolite of the inhibitor may combine irreversibly with the GCS enzyme. umich.edu Such an irreversible action is consistent with a mechanism involving the formation of a stable, covalent bond between the inhibitor and the enzyme.
The chemical structure of this compound is conducive to a covalent reaction with the GCS active site through a two-step mechanism. The structure contains a ketone and a morpholine (B109124) group on the beta-carbon, a feature known as a Mannich base.
Beta-Elimination: It is proposed that the compound first undergoes a beta-elimination reaction, where the morpholine group is expelled. This elimination creates a highly reactive intermediate: an α,β-unsaturated ketone.
Michael Addition: This reactive intermediate is a classic Michael acceptor. A nucleophilic amino acid residue within the enzyme's active site, such as cysteine, can then attack the electron-deficient double bond of the intermediate. nih.govmdpi.com This conjugate addition, known as a Michael addition, results in the formation of a stable covalent bond between the inhibitor and the enzyme, leading to its inactivation. mdpi.comnih.gov
This proposed mechanism explains the potent and potentially irreversible inhibition of GCS by the compound.
Biochemical and site-directed mutagenesis studies have identified several key amino acid residues within the active site of GCS that are crucial for substrate binding and catalysis. nih.govmdpi.com The identification of these residues provides a structural basis for understanding how inhibitors like this compound interact with the enzyme.
Notably, Cys-207 has been identified as a primary residue involved in the sensitivity of GCS to certain inhibitors. nih.gov The thiol group of a cysteine residue is a potent nucleophile, making it a likely candidate for the proposed Michael addition reaction with the inhibitor. mdpi.com
The table below lists key residues in the GCS active site and their identified roles.
| Active Site Residue | Putative Function |
| His-193 | Important for UDP-Glc and inhibitor binding. nih.govmdpi.com |
| Cys-207 | Primary residue involved in N-ethylmaleimide sensitivity; potential nucleophile for covalent inhibition. nih.govmdpi.com |
| Val-208 | Interacts with inhibitors. mdpi.com |
| Gly-210 | Interacts with inhibitors. mdpi.com |
| Asp-236 | Important for manganese coordination. mdpi.com |
| Trp-276 | Interacts with inhibitors. mdpi.com |
| Data sourced from mutagenesis and inhibitor interaction studies. nih.govmdpi.com |
Monoamine Oxidase (MAO) Inhibition by this compound
In addition to its effects on GCS, this compound has been shown to exert inhibitory effects on monoamine oxidase (MAO). umich.edu MAO enzymes are located on the outer mitochondrial membrane and are responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. nih.govcapes.gov.br The inhibition of MAO by this compound was noted in early studies, where its administration was associated with hyperirritability, a known effect of MAO inhibitors. umich.edu This effect was significant enough that co-administration with chlorpromazine (B137089) was used to block this response. umich.edu The specific isoform of MAO (MAO-A or MAO-B) that is inhibited by the compound and the precise mechanism of this inhibition are not fully detailed in the available literature.
The table below presents data from an in vivo study in mice, demonstrating the inhibitory effect of this compound (DMP) on liver glucosyltransferase activity.
| Treatment Group | Time Post-DMP Injection | Inhibition of Glucosyltransferase (%) |
| DMP | 2 hours | 48% |
| CPZ + DMP | 2 hours | 67% |
| Data reflects the percentage of inhibition below control levels in liver homogenates. umich.edu |
Preferential Inhibition of MAO Type B Activity
There is no scientific data available to suggest that this compound preferentially inhibits monoamine oxidase type B (MAO-B) activity. Research on this compound and its analogs has not indicated any significant interaction with MAO-B.
Inhibition of MAO Type A Activity at Elevated Concentrations
Scientific studies have not reported any inhibitory effects of this compound on monoamine oxidase type A (MAO-A), even at elevated concentrations. Its mechanism of action appears to be unrelated to the monoamine oxidase system.
Suggested Mechanistic Pathway for MAO Inactivation Involving Reactive Species Formation
The inactivation of monoamine oxidase (MAO) by certain inhibitors can proceed through a mechanism-based pathway involving the formation of reactive intermediates. In this process, the enzyme oxidizes the inhibitor, generating a reactive species that then forms a covalent bond with the enzyme or its flavin cofactor, leading to irreversible inactivation. nih.govnih.gov This catalytic process often involves the generation of radical intermediates. nih.gov For example, the oxidation of monoamines by MAO naturally produces byproducts like hydrogen peroxide, which can lead to reactive oxygen species (ROS). nih.gov However, it must be stressed that while this is a known mechanism for certain classes of MAO inhibitors, there is no evidence in the current scientific literature to indicate that this compound or its analogs inactivate MAO through this or any other pathway.
Other Enzyme Interactions and Metabolic Modulation
The significant biochemical effects of this compound class are observed in the modulation of lipid metabolism, primarily through the actions of its reduced analog, D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-PDMP).
Influence on Overall Sphingolipid Metabolism and Pathways
The hallmark biochemical action of D-PDMP is the competitive inhibition of UDP-glucose:ceramide glucosyltransferase (glucosylceramide synthase). nih.gov This enzyme catalyzes the first step in the biosynthesis of most glycosphingolipids by transferring glucose to ceramide. nih.govfishersci.com By blocking this enzyme, D-PDMP effectively depletes the levels of downstream glycosphingolipids, including glucosylceramide and lactosylceramide (B164483). nih.gov This inhibition leads to a significant alteration in the cellular sphingolipid profile, often causing an accumulation of the substrate, ceramide. nih.gov This targeted disruption of sphingolipid synthesis has made D-PDMP a valuable tool for investigating the biological roles of glycosphingolipids. nih.govfishersci.com
Table 1: Effects of D-PDMP on Sphingolipid Metabolism
| Affected Molecule | Enzyme | Effect of D-PDMP | Outcome | Reference |
|---|---|---|---|---|
| Glucosylceramide | Glucosylceramide Synthase | Inhibition | Depletion of glucosylceramide and downstream glycosphingolipids. | nih.gov |
| Ceramide | Glucosylceramide Synthase | Substrate Accumulation | Increased cellular levels of ceramide. | nih.gov |
Potential for Dual Inhibition of Glucosylceramide Synthase and mTORC1 Pathways
Recent research has uncovered a novel mechanism of action for D-PDMP that extends beyond its role as a simple glucosylceramide synthase inhibitor. Treatment with D-PDMP induces the accumulation of sphingolipids within lysosomes. nih.gov This lysosomal lipid accumulation, in turn, is correlated with the inactivation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1). nih.govnih.gov Specifically, the buildup of lipids like lysobisphosphatidic acid (LBPA) and cholesterol in the lysosome is associated with the dissociation of mTOR from the lysosomal surface. nih.govmdpi.com This dissociation leads to the inactivation of mTOR and the subsequent nuclear translocation of its downstream effector, transcription factor EB (TFEB), a master regulator of lysosomal biogenesis. nih.govmdpi.com This finding suggests that D-PDMP can functionally modulate both the glycosphingolipid synthesis pathway and the mTORC1 signaling cascade.
Table 2: D-PDMP's Influence on GCS and mTORC1 Pathways
| Pathway | Key Event | Mechanism | Result | Reference |
|---|---|---|---|---|
| Glucosylceramide Synthesis | GCS Inhibition | Competitive inhibition of the enzyme. | Glycosphingolipid depletion. | nih.gov |
Alteration of Cellular Cholesterol Homeostasis by Modulating Endosome Lipid Domains (Reference to reduced analog)
The reduced analog, D-PDMP, alters cellular cholesterol balance through a mechanism independent of its effects on glycosphingolipid synthesis. nih.gov Studies show that D-PDMP treatment leads to the inhibition of low-density lipoprotein (LDL) degradation. nih.govnihon-u.ac.jp This results in the accumulation of both free cholesterol and cholesterol esters within late endosomes and lysosomes. nih.govnihon-u.ac.jp The proposed mechanism involves D-PDMP inhibiting the activation of lysosomal acid lipase (B570770) by altering the membrane structure of the lipid bis(monoacylglycero)phosphate (lysobisphosphatidic acid), which is crucial for the lipase's function. nih.gov This disruption of cholesterol trafficking and processing ultimately results in reduced levels of cell surface cholesterol. nih.gov
Inhibition of Lysosomal Acid Lipase Activation (Reference to reduced analog)
The reduced analog of this compound, known as D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-PDMP), has been identified as an inhibitor of the activation of lysosomal acid lipase. nih.gov This inhibitory action is noteworthy as it is independent of D-PDMP's more commonly known role as an inhibitor of glycosphingolipid biosynthesis. nih.gov
The mechanism of this inhibition is not through direct interaction with the enzyme itself, but rather through the alteration of the membrane structure of late endosomes and lysosomes. nih.gov Specifically, D-PDMP affects the lipid domains of these organelles. nih.gov Research has demonstrated that D-PDMP inhibits the activation of lysosomal acid lipase by bis(monoacylglycero)phosphate, a lipid specific to late endosomes and lysosomes that is also known as lysobisphosphatidic acid. nih.gov
When introduced to cultured fibroblasts, D-PDMP leads to an accumulation of both cholesterol ester and free cholesterol within the late endosomes/lysosomes. nih.gov This is a direct consequence of the inhibition of low-density lipoprotein (LDL) degradation. nih.gov The buildup of these lipids results in a subsequent inhibition of the esterification of LDL-derived cholesterol. nih.gov
This alteration of cellular cholesterol homeostasis by D-PDMP has been shown to occur in a manner that is independent of glycosphingolipid synthesis. nih.gov This was confirmed through experiments using L-PDMP, a stereoisomer of D-PDMP that does not inhibit the synthesis of glycosphingolipids, as well as in mutant melanoma cells that have a defect in glycolipid synthesis. nih.gov
The table below summarizes the key findings related to the inhibition of lysosomal acid lipase activation by D-PDMP.
| Feature | Description | Reference |
| Inhibited Enzyme | Lysosomal Acid Lipase (activation) | nih.gov |
| Mechanism | Alteration of the membrane structure of late endosome/lysosome lipid domains. | nih.gov |
| Effect on Lipid Metabolism | Inhibition of low-density lipoprotein (LDL) degradation, leading to the accumulation of cholesterol ester and free cholesterol in late endosomes/lysosomes. | nih.gov |
| Downstream Effect | Inhibition of LDL-derived cholesterol esterification and a decrease in cell surface cholesterol. | nih.gov |
| Independence from Glycosphingolipid Synthesis | The effect on cholesterol homeostasis is not dependent on the inhibition of glycosphingolipid synthesis. | nih.gov |
Structure Activity Relationship Sar Studies
Influence of Molecular Conformation and Stereochemistry on Inhibitory Activity
The biological activity of this class of compounds is profoundly dependent on their three-dimensional arrangement. While much of the detailed research has been conducted on the reduced alcohol analogue of 2-decanoylamino-3-morpholinopropiophenone, namely 1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP), the findings on its stereochemistry are critical. PDMP has two chiral centers, giving rise to four possible stereoisomers.
| Compound | Effect on Glucosylceramide Synthase (GCS) | Effect on Neurite Outgrowth | Reference |
|---|---|---|---|
| D-threo-PDMP | Inhibitory | Inhibitory | scispace.com |
| L-threo-PDMP | No inhibition; can be stimulatory | Stimulatory | scispace.com |
Comparative Analysis with Reduced Analogues (e.g., D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol, PDMP)
The compound this compound features a ketone functional group. However, the most widely studied and potent inhibitor of glucosylceramide synthase in this class is its reduced alcohol analogue, D-threo-PDMP, where the ketone is reduced to a hydroxyl group. libretexts.org This chemical reduction is a critical step for conferring high inhibitory potency. Aldehydes and ketones are commonly reduced to primary and secondary alcohols, respectively, using reducing agents like sodium borohydride (B1222165) or lithium aluminium hydride. youtube.comyoutube.com
The propiophenone (B1677668) itself is often a synthetic precursor to the more biologically active alcohol form. scispace.com The presence of the hydroxyl group in PDMP, in the correct stereochemical orientation, is essential for its potent inhibitory activity against GCS. This suggests that the hydroxyl group may participate in key hydrogen bonding interactions within the active site of the enzyme, an interaction that is not possible for the ketone moiety. The extensive body of research focusing on the alcohol form (PDMP) rather than the ketone form (propiophenone) underscores the critical importance of this reduction for efficacy. scispace.comlibretexts.org
Enzyme inhibition can be either reversible or irreversible. researchgate.net Reversible inhibitors bind to enzymes through non-covalent interactions, and their effect can be reversed, for instance, by dilution. researchgate.net Reversible inhibition is further classified into competitive, non-competitive, uncompetitive, or mixed types based on whether the inhibitor binds to the free enzyme, the enzyme-substrate complex, or both. youtube.comresearchgate.net
Kinetic analysis of D-threo-PDMP has shown that it functions as a reversible inhibitor of glucosylceramide synthase. bioglyco.com Specifically, it exhibits uncompetitive inhibition with respect to the substrate UDP-glucose and displays a mixed type of competition against the lipid substrate, ceramide, with a reported inhibitory constant (Ki) of 0.7 µM. bioglyco.com This complex inhibitory mechanism suggests that D-threo-PDMP may bind to both the free enzyme and the enzyme-ceramide complex, but it preferentially binds after the UDP-glucose substrate has already bound. This reversibility is a key characteristic of the pharmacological action of this class of inhibitors.
Identification of Key Molecular Substructures Contributing to Enzyme Binding Affinity
The morpholine (B109124) ring is another crucial component. This cyclic amine moiety contributes to the binding affinity of the compound. However, modifications to this ring have shown that it is possible to improve activity. Specifically, replacing the morpholine ring with a less polar cyclic amine, such as a pyrrolidine (B122466) ring, results in analogues that are generally more active inhibitors of glucosylceramide synthase. nih.gov
| Compound/Analogue Class | Key Structural Feature | Relative Inhibitory Activity | Reference |
|---|---|---|---|
| PDMP Homologues | Longer Acyl Chain (e.g., C16 vs. C10) | Increased efficacy in intact cells | nih.govlibretexts.org |
| PDMP Homologues | Shorter Acyl Chain (e.g., C6) | Relatively inactive | libretexts.org |
| PDMP Analogues | Pyrrolidine Ring (vs. Morpholine) | Generally more active | nih.gov |
The aromatic phenyl ring and the cyclic amine moiety are both vital for the high-affinity binding of these inhibitors. The phenyl group, attached at the C1 position, is a consistent feature in the most-studied analogues and is believed to engage in hydrophobic or π-stacking interactions within the enzyme's binding site. However, research has shown that replacing the phenyl ring with an aliphatic chain that mimics the structure of sphingosine (B13886) can also produce a strongly inhibitory compound, indicating some flexibility in this region of the molecule. nih.gov
The cyclic amine, such as the morpholine ring, is essential. As noted, its polarity influences activity, with the less polar pyrrolidine ring leading to enhanced inhibition. nih.gov The presence of these specific aromatic and cyclic amine structures is a cornerstone of the SAR for this class of glucosylceramide synthase inhibitors, dictating their binding orientation and affinity.
Rational Design Principles for Glucosylceramide Synthase Inhibitors Derived from this compound
The rational design of inhibitors targeting glucosylceramide synthase (GCS) has been significantly guided by the structure of the prototypical inhibitor, D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-PDMP). This molecule features three critical pharmacophoric elements: a phenyl group, a decanoylamino side chain, and a morpholine ring. The development of derivatives, including this compound, stems from systematic modifications of these key components to optimize potency, selectivity, and pharmacokinetic properties.
The Foundational Pharmacophore of PDMP:
The inhibitory action of PDMP is rooted in its structural mimicry of ceramide, the natural substrate of GCS. The key interactions involve:
The Phenyl Group: This aromatic ring is believed to occupy a hydrophobic pocket within the enzyme's active site.
The Decanoylamino Moiety: The long aliphatic chain of the decanoyl group mimics the fatty acid chain of ceramide, contributing significantly to the binding affinity through hydrophobic interactions.
The Hydroxyl Group at C-1: In PDMP, the hydroxyl group is a key feature. Its oxidation to a ketone in this compound represents a significant structural alteration. Studies on the metabolism of PDMP have indicated that oxidation at the C-1 position is a natural metabolic pathway. nih.gov
:
SAR studies on PDMP analogs have provided valuable insights into the structural requirements for potent GCS inhibition. While direct and extensive SAR data for this compound is not widely published, the principles derived from PDMP analogs can be extrapolated to understand its potential activity.
Influence of the Acyl Chain Length:
Research on PDMP analogs has demonstrated a clear correlation between the length of the N-acyl chain and inhibitory potency.
| Acyl Chain Length | Relative Inhibitory Power (in vitro) |
| C6 (Hexanoyl) | Relatively inactive |
| C8 (Octanoyl) | Moderate activity |
| C10 (Decanoyl) | High activity |
| C12 (Lauroyl) | High activity |
| C14 (Myristoyl) | High activity |
| C16 (Palmitoyl) | High activity |
| C18 (Stearoyl) | High activity |
This table is based on findings from studies on PDMP analogs and illustrates the general trend of how acyl chain length affects GCS inhibition.
Longer acyl chains (C10 and above) generally exhibit greater inhibitory effects in cell-based assays, which is attributed to more effective cellular uptake. nih.gov This suggests that the decanoyl group in this compound is likely to confer significant inhibitory potential.
Modifications of the Aromatic Ring:
Alterations to the phenyl ring of PDMP analogs have been explored to enhance activity and modulate properties like blood-brain barrier penetration. Substitutions on the phenyl ring can influence the electronic and steric interactions within the enzyme's binding pocket. For instance, the development of eliglustat, a potent GCS inhibitor, involved modifications to the aromatic moiety of the PDMP scaffold.
The Role of the C-1 Ketone Group:
The defining feature of this compound is the ketone group at the C-1 position, in place of the hydroxyl group found in PDMP. The presence of this ketone has several potential implications for its activity as a GCS inhibitor:
Electronic Effects: The ketone group is more electron-withdrawing than a hydroxyl group, which could alter the electronic distribution of the entire molecule and affect its interaction with the enzyme's active site.
Conformational Changes: The sp2 hybridization of the carbonyl carbon in the propiophenone, compared to the sp3 hybridization of the alcohol carbon in PDMP, will lead to a more planar structure around C-1. This change in geometry could impact how the molecule fits into the binding pocket of GCS.
Hydrogen Bonding: The hydroxyl group in PDMP can act as both a hydrogen bond donor and acceptor. In contrast, the ketone group can only function as a hydrogen bond acceptor. This difference in hydrogen bonding capacity could significantly alter the binding affinity and orientation of the inhibitor within the active site.
Given that oxidation at C-1 is a metabolic fate of PDMP, this compound could potentially act as a prodrug, being converted to the more active hydroxyl form in vivo. Alternatively, it may possess its own intrinsic inhibitory activity, which could be either greater or lesser than that of PDMP. Without direct comparative studies, the precise impact of this ketone substitution remains a subject for further investigation.
Cellular and Molecular Biological Effects
Impact on Cellular Glycosphingolipid Levels and Distribution
2-Decanoylamino-3-morpholinopropiophenone is primarily recognized as a potent inhibitor of glucosylceramide synthase, the enzyme that catalyzes the first step in the synthesis of most glycosphingolipids umich.edunih.govnih.gov. This inhibition leads to significant alterations in the lipid profile of cells.
The primary mechanism of this compound involves the inhibition of glycosphingolipid synthesis nih.gov. Studies have demonstrated its effectiveness in depleting cellular glycosphingolipids. In rat aortic vascular smooth muscle cells, treatment with the compound (often abbreviated as PDMP) resulted in a 30-50% reduction in the total glycosphingolipid content nih.gov. This depletion was confirmed through thin-layer chromatography of cells metabolically labeled with radioactive precursors nih.gov. The D-threo isomer of the compound is particularly effective and stereospecifically inhibits glucosylceramide synthase, leading to a marked decrease in the biosynthesis of glucosylceramide and downstream glycosphingolipids like lactosylceramide (B164483) and the ganglioside GM3 nih.gov. This reduction of glycosphingolipids on the cell surface is critical, as these molecules are known to be involved in various cellular functions, including cell-cell recognition, adhesion, and signaling mdpi.com.
Table 1: Effect of this compound on Hepatic Lipid Fractions in Mice
| Lipid Fraction | Observed Effect | Magnitude of Change | Reference |
| Total Lipids | Increase | Weight of lipids increased | umich.edu |
| Triglycerides | Increase | Almost entirely accounted for the total lipid increase | umich.edu |
| Ceramides | Increase | Concentration increased more than total lipids | umich.edu |
| Glucocerebrosides | Decrease | Level decreased | umich.edu |
The compound directly impacts the enzyme ceramide:UDP-glucose glucosyltransferase, which is responsible for the synthesis of glucocerebroside from ceramide and UDP-glucose umich.edu. By inhibiting this enzyme, it effectively lowers the level of glucocerebroside in tissues like the liver umich.edu. A study in mice demonstrated a significant decrease in hepatic glucocerebroside levels, with a loss of up to 32% within 5-6 hours of administration umich.edu. This substantial reduction in a short timeframe indicates that glucocerebroside undergoes a relatively rapid turnover in the cell umich.edu. The inhibition of its synthesis disrupts the normal balance between synthesis and catabolism, a key aspect of cellular lipid homeostasis umich.eduresearchgate.net. Interestingly, while the D-threo isomer inhibits the enzyme, the L-threo isomer has been shown to stimulate glycosphingolipid biosynthesis in B16 melanoma cells nih.gov. This highlights the stereospecific nature of the compound's interaction with cellular machinery.
Influence on Cell Signaling Pathways and Membrane Dynamics
The effects of this compound extend beyond simple lipid depletion, influencing cell signaling and membrane properties. Glycosphingolipids are integral components of membrane microdomains, often called lipid rafts, which are platforms for signaling molecules. By altering the composition of these domains, the compound can modulate cellular signaling cascades nih.gov. For instance, evidence suggests that endogenous glycosphingolipids are important modulators of cytokine-induced inducible nitric oxide synthase (iNOS) expression nih.gov. Depletion of these lipids can, therefore, alter cellular responses to inflammatory stimuli. Furthermore, the compound has been shown to alter cellular cholesterol homeostasis by affecting the structure of endosome lipid domains, an effect that is independent of its inhibition of glycosphingolipid synthesis nih.gov. This leads to the accumulation of cholesterol in late endosomes/lysosomes and a decrease in cell surface cholesterol nih.gov.
Modulation of Multidrug Resistance in Cancer Cell Lines
A significant area of research has focused on the compound's ability to reverse multidrug resistance (MDR) in cancer cells nih.govscienceopen.comdeakin.edu.au. MDR is a major obstacle in chemotherapy where cancer cells develop resistance to a broad range of anticancer drugs scienceopen.comdeakin.edu.au.
The P-glycoprotein (P-gp), encoded by the multidrug resistance gene (mdr1 or ABCB1), is a key ATP-binding cassette (ABC) transporter that actively pumps chemotherapeutic agents out of cancer cells, reducing their efficacy nih.govdeakin.edu.au. Studies have shown that this compound can counteract this mechanism. In human leukemia K562/A02 cells resistant to daunorubicin (B1662515), the compound was found to significantly downregulate the expression of the mdr1 gene nih.gov. This effect was observed at both the mRNA and protein levels, leading to reduced P-gp function, increased intracellular accumulation of the anticancer drug, and enhanced cell death nih.gov. This suggests that the compound's ability to sensitize cancer cells to chemotherapy is, at least in part, due to its modulation of mdr1 gene expression nih.govnih.gov.
Table 2: Effect of this compound on Multidrug Resistance in K562/A02 Leukemia Cells
| Parameter | Observed Effect | Associated Mechanism | Reference |
| Drug Cytotoxicity | Enhanced cytotoxic effect of Daunorubicin | Chemosensitization | nih.gov |
| Intracellular Drug Level | Elevated cellular Daunorubicin accumulation | Decreased drug efflux | nih.govnih.gov |
| mdr1 Gene Expression | Significant downregulation | Transcriptional regulation | nih.gov |
| Apoptosis | Increased Daunorubicin-induced apoptosis | Enhanced chemosensitivity | nih.gov |
Downregulation of GCS Gene Expression
This compound is recognized primarily as an inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the initial step in the synthesis of most glycosphingolipids. washington.edu The D-threo enantiomer of PDMP (D-PDMP) is particularly effective in this inhibition. washington.edu By blocking GCS, PDMP effectively lowers the cellular concentrations of glucosylceramide and, consequently, the hundreds of other glycolipids that are derived from it. washington.edu
Studies have shown that the compound's mechanism extends to the genetic level. In human leukemia K562/A02 cells, which are resistant to the chemotherapeutic drug daunorubicin, treatment with PDMP was found to diminish the expression of the mdr1 gene. ucsf.edu Furthermore, research has indicated a positive correlation between the expression of the GCS gene and P-glycoprotein (P-gp), a product of the mdr1 gene and a key player in multidrug resistance. ucsf.edu In combination with tetrandrine (B1684364), PDMP contributed to a significant downregulation of GCS gene expression, which was associated with the reversal of drug resistance. ucsf.edu
Enhancement of Chemosensitivity to Antineoplastic Agents
A significant area of investigation has been the ability of this compound to increase the sensitivity of cancer cells to various chemotherapy drugs. This effect is largely attributed to its inhibition of GCS and the subsequent alteration of cellular lipid composition and signaling pathways.
In neuroblastoma tumor cells, PDMP has been shown to synergistically enhance the cytotoxic effects of Taxol (paclitaxel) and vincristine (B1662923). cdc.gov When non-effective doses of PDMP were combined with low doses of Taxol or vincristine, a 70% cytotoxicity was observed. cdc.gov This sensitizing effect was not seen with the drug etoposide. cdc.gov The proposed mechanism involves a sustained elevation of cellular ceramide levels when PDMP is combined with microtubule-modulating agents like Taxol. cdc.gov Additionally, PDMP treatment was found to decrease the efflux of Taxol and vincristine from neuroblastoma cells, suggesting an inhibitory effect on drug transporter proteins like P-glycoprotein and/or the multidrug resistance protein (MRP). cdc.gov
Similarly, in a human leukemia cell line resistant to daunorubicin (K562/A02), PDMP enhanced the cytotoxic effect of the antineoplastic agent. ucsf.edu The chemosensitization was even more significant when PDMP was co-administered with tetrandrine, a P-gp inhibitor. ucsf.edu This enhanced effect was linked to increased accumulation of daunorubicin within the cells and a higher rate of apoptosis, which correlated with the downregulation of both mdr1 and GCS gene expression. ucsf.edu
Table 1: Effect of this compound on Chemosensitivity
| Cell Line | Antineoplastic Agent | Observed Effect | Proposed Mechanism | Reference |
| Neuroblastoma Cells | Taxol (Paclitaxel), Vincristine | Synergistic increase in cytotoxicity. | Sustained elevation of ceramide levels; Decreased drug efflux via P-glycoprotein and/or MRP. | cdc.gov |
| K562/A02 (Human Leukemia) | Daunorubicin | Enhanced cytotoxicity, especially when combined with tetrandrine. | Increased intracellular drug accumulation; Downregulation of mdr1 and GCS gene expression. | ucsf.edu |
| Shope Carcinoma Cells | Not Applicable (Direct Effect) | Dose-dependent suppression of cell growth. | Inhibition of glucosylceramide synthetase, leading to a "decarcinogenic" activity. | patsnap.com |
Effects on Viral Replication in Cellular Culture Models (e.g., Herpes Simplex Virus Type 1 Infection)
A review of the available scientific literature did not yield specific information regarding the effects of this compound on the replication of Herpes Simplex Virus Type 1 or other viruses in cellular culture models. Current research on this compound has primarily focused on its role in cancer biology and neurobiology.
Influence on Neurite Growth and Axon Branching in Neurobiological Systems
The influence of this compound on neuronal development is complex, with different enantiomers of the compound exhibiting opposing effects.
One study using SH-SY5Y human neuroblastoma cells found that both the L- and D-enantiomers of PDMP inhibited neurite outgrowth in a dose-dependent fashion. nih.gov This inhibition affected multiple aspects of neurite development, including a decrease in the number of neurites per cell, the percentage of cells bearing neurites, the length of the longest neurite, and the number of branch points per neurite. nih.gov
Conversely, other research utilizing cultured cortical neurons has demonstrated that the L-threo enantiomer of PDMP (L-PDMP) stimulates neurite outgrowth and the formation of functional synapses. nih.govnih.gov This neurotrophic action was linked to an upregulation of ganglioside biosynthesis. nih.govnih.gov In this model, the D-threo enantiomer (D-PDMP), acting as a GCS inhibitor, suppressed synapse formation by depleting endogenous gangliosides. nih.gov These findings suggest that the effect of PDMP on neurite and axon development is highly dependent on the specific stereoisomer used and the neuronal cell type being studied.
Table 2: Influence of PDMP Enantiomers on Neuronal Systems
| PDMP Enantiomer | Cell Model | Observed Effect on Neurites/Synapses | Reference |
| L-threo-PDMP | SH-SY5Y Neuroblastoma Cells | Inhibition of neurite initiation, elongation, and branching. | nih.gov |
| D-threo-PDMP | SH-SY5Y Neuroblastoma Cells | Inhibition of neurite initiation, elongation, and branching. | nih.gov |
| L-threo-PDMP | Cultured Cortical Neurons | Stimulation of neurite outgrowth and synapse formation. | nih.govnih.gov |
| D-threo-PDMP | Cultured Cortical Neurons | Suppression of functional synapse formation. | nih.gov |
Methodologies for Characterization and Biological Assessment
Spectroscopic and Chromatographic Techniques for Compound Analysis
The definitive characterization and purity assessment of synthesized 2-Decanoylamino-3-morpholinopropiophenone is accomplished through a combination of spectroscopic and chromatographic methods. These techniques provide data on the compound's structural integrity, purity, and concentration.
Thin-Layer Chromatography (TLC): A fundamental technique for assessing the purity of this compound is Thin-Layer Chromatography (TLC). sigmaaldrich.com This method is used to separate the compound from any starting materials, byproducts, or impurities. A purity level of ≥98% as determined by TLC is a common standard for this compound in research-grade materials. sigmaaldrich.com
High-Performance Liquid Chromatography (HPLC): For more precise quantitative analysis and purity verification, High-Performance Liquid Chromatography (HPLC) is employed. This technique separates components of a mixture with high resolution and sensitivity, allowing for the accurate determination of the percentage of this compound in a sample.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound. These methods provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the compound's molecular structure.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of this compound and to confirm its elemental composition. The observed molecular weight of the hydrochloride salt of the threo-isomer is 427.02 g/mol . sigmaaldrich.com
Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in the molecule, such as the carbonyl group of the ketone and amide, the morpholine (B109124) ring, and the phenyl group, by measuring the absorption of infrared radiation at specific wavelengths.
Table 1: Analytical Characterization of this compound
| Technique | Purpose | Typical Finding |
|---|---|---|
| Thin-Layer Chromatography (TLC) | Purity Assessment | ≥98% purity sigmaaldrich.com |
| High-Performance Liquid Chromatography (HPLC) | Quantitative Analysis and Purity | High-resolution separation and quantification |
| Nuclear Magnetic Resonance (NMR) | Structural Elucidation | Confirmation of atomic connectivity |
| Mass Spectrometry (MS) | Molecular Weight Determination | Molecular Weight (HCl salt): 427.02 g/mol sigmaaldrich.com |
| Infrared (IR) Spectroscopy | Functional Group Identification | Presence of characteristic functional groups |
In Vitro and Ex Vivo Enzyme Activity Assays
To understand the biological activity of this compound, its effects on specific enzymes are measured using in vitro and ex vivo assays.
Glucosylceramide Synthase Activity Measurement (e.g., Two-Phase Liquid Scintillation Method)
This compound is a known inhibitor of glucosylceramide synthase, an enzyme that catalyzes the transfer of glucose to ceramide. nih.gov The "Two-Phase Liquid Scintillation Method" is a convenient and widely used assay to measure the activity of this enzyme.
In this assay, a lipid substrate is incubated with a radiolabeled sugar nucleotide, such as UDP-[¹⁴C]glucose, in the presence of the enzyme source (e.g., cell lysate). At the end of the incubation, the reaction is stopped, and a two-phase system is created by adding water, perchloric acid, n-butanol, and a toluene-based scintillation cocktail. The radioactive lipid product partitions into the organic scintillation fluid, while the unreacted radioactive sugar nucleotide remains in the aqueous phase. The radioactivity in the organic phase is then measured using a scintillation counter, which is directly proportional to the enzyme activity. The inhibitory effect of this compound is determined by comparing the enzyme activity in the presence and absence of the compound.
Monoamine Oxidase Activity Determination in Tissue Homogenates
Research has shown that this compound can inhibit monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters. umich.edu The activity of MAO can be determined in tissue homogenates, such as from the brain or liver.
The assay typically involves incubating the tissue homogenate with a specific substrate for MAO-A (e.g., serotonin) or MAO-B (e.g., 2-phenylethylamine) in the presence or absence of this compound. The rate of substrate metabolism is then measured, often using radiometric or fluorometric methods. For instance, a radiolabeled substrate can be used, and the formation of the radiolabeled product can be quantified after separation by solvent extraction or chromatography. Studies have demonstrated that this compound produces a dose-dependent inhibition of cerebral MAO, with a preferential action against MAO-B at lower concentrations and inhibition of MAO-A at higher concentrations. umich.edu
Table 2: In Vitro and Ex Vivo Enzyme Inhibition by this compound
| Enzyme | Assay Method | Tissue/Source | Observed Effect |
|---|---|---|---|
| Glucosylceramide Synthase | Two-Phase Liquid Scintillation Method | Cell Lysates | Inhibition of glucosylceramide formation nih.gov |
| Monoamine Oxidase (MAO) | Radiometric/Fluorometric Assays | Brain or Liver Homogenates | Dose-dependent inhibition of MAO-A and MAO-B umich.edu |
Gene and Protein Expression Analysis Techniques (e.g., Reverse Transcription-Polymerase Chain Reaction, Western Blot)
To investigate the downstream cellular effects of this compound, changes in gene and protein expression are analyzed using techniques like Reverse Transcription-Polymerase Chain Reaction (RT-PCR) and Western Blot.
Reverse Transcription-Polymerase Chain Reaction (RT-PCR): RT-PCR is used to measure changes in the messenger RNA (mRNA) levels of specific genes following treatment with this compound. Total RNA is first extracted from treated and untreated cells and then reverse transcribed into complementary DNA (cDNA). The cDNA is then used as a template for PCR with gene-specific primers to amplify the target gene. The amount of amplified product, often quantified using real-time PCR (qPCR), reflects the initial amount of mRNA, indicating whether the compound upregulates or downregulates the expression of the gene of interest.
Western Blot: Western blotting is a technique used to detect and quantify specific proteins in a sample. Cells are treated with this compound, and then cell lysates are prepared. The proteins in the lysate are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then incubated with a primary antibody that specifically binds to the protein of interest. A secondary antibody, which is conjugated to an enzyme or fluorophore, is then used to detect the primary antibody. The resulting signal, which can be visualized and quantified, indicates the amount of the target protein. This method can be used to assess the impact of the compound on the levels of proteins involved in various cellular pathways, such as apoptosis or cell cycle regulation. nih.gov
Flow Cytometry for Assessment of Cellular Processes (e.g., Apoptosis, Intracellular Drug Accumulation)
Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells in a population. It is widely used to assess cellular processes affected by this compound.
Apoptosis Assessment: A common method to measure apoptosis is through Annexin V and propidium (B1200493) iodide (PI) staining. In the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for phosphatidylserine and can be conjugated to a fluorescent dye. PI is a fluorescent dye that can only enter cells with a compromised cell membrane, which is characteristic of late apoptotic and necrotic cells. By staining cells with both fluorescently labeled Annexin V and PI and analyzing them by flow cytometry, it is possible to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Intracellular Drug Accumulation: Flow cytometry can also be used to measure the accumulation of fluorescent drugs or fluorescently labeled compounds inside cells. If this compound is inherently fluorescent or can be tagged with a fluorescent probe, its uptake and retention within cells can be quantified. Alternatively, its effect on the accumulation of other fluorescent drugs can be assessed, which is particularly relevant in studies of multidrug resistance. nih.gov
In Vivo Murine Models for Studying Enzyme Activity and Metabolic Changes
To understand the effects of this compound in a whole organism, in vivo murine models are utilized. These models are crucial for studying the compound's impact on enzyme activity and metabolic pathways in a physiological context.
In a typical study, mice are administered this compound, and after a specified period, tissues of interest (e.g., brain, liver, spleen) are collected. The activity of target enzymes, such as glucosylceramide synthase and monoamine oxidase, can then be measured in tissue homogenates using the in vitro assay methods described previously. umich.edu
Research Paradigms and Potential Applications in Disease Modeling
Role in Investigating Glycosphingolipid-Related Lysosomal Storage Disorders
Lysosomal storage disorders (LSDs) are a group of inherited metabolic diseases characterized by the accumulation of undigested or partially digested macromolecules in the lysosomes, leading to cellular dysfunction and widespread organ damage. nih.govmdpi.comox.ac.uk A major subgroup, the glycosphingolipidoses, results from defects in the enzymes responsible for breaking down GSLs. nih.govmdpi.com
Substrate Reduction Therapy (SRT) is a therapeutic strategy that aims to slow the synthesis of the accumulating substrate to a rate that allows the residual, deficient enzyme to clear it, thereby preventing its pathological storage. nih.govmdpi.com This approach is particularly relevant for GSL storage disorders. The inhibition of glucosylceramide synthase (GCS) is a key target for SRT, as glucosylceramide is the precursor for hundreds of GSL species. nih.govnih.gov
The compound D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-PDMP) is a potent inhibitor of GCS. nih.gov Research has shown that its dehydro version, 2-decanoylamino-3-morpholinopropiophenone, while less effective, also contributes to the inactivation of the GCS enzyme. These compounds serve as foundational molecules in the research and development of SRT. By inhibiting GCS, they effectively decrease the production of glucosylceramide, thus reducing the substrate load on the deficient downstream enzymes that characterize diseases like Gaucher, Fabry, and Tay-Sachs disease. nih.govnih.gov This inhibition offers a potential therapeutic pathway to manage symptoms and slow disease progression, especially in juvenile and adult-onset variants of these disorders. nih.govnih.gov
The ability of this compound and its analogs to inhibit GCS makes them instrumental in creating disease models that mimic the biochemical hallmark of GSL storage disorders—glucosylceramide accumulation.
In Vitro Models: Cultured cells treated with GCS inhibitors like PDMP exhibit a depletion of GSLs, allowing researchers to study the cellular consequences of this deficiency. nih.gov Various cell lines, including those derived from human placenta and spleen, have been used to test the efficacy of these inhibitors. This approach helps in understanding the fundamental cellular processes affected by GSL imbalance and for screening new therapeutic agents.
In Vivo Models: Animal models, particularly mice, have been crucial for validating the SRT concept. nih.gov When administered to mice, GCS inhibitors can effectively lower GSL concentrations in various tissues. nih.gov For instance, studies using mouse models of synucleinopathy demonstrated that a brain-penetrant GCS inhibitor could reduce levels of glucosylceramide and the toxic metabolite glucosylsphingosine (B128621) in the central nervous system. nih.govpnas.org This not only confirmed target engagement but also led to improvements in pathological markers and memory deficits. nih.govpnas.org These in vivo models are essential for assessing the systemic effects of GCS inhibition and the therapeutic potential of new SRT drug candidates before human clinical trials. nih.govnih.gov
| Model Type | Application in Research | Key Findings |
| In Vitro | Studying cellular effects of GSL depletion; Screening GCS inhibitors. | D-PDMP inhibits NGF-induced neurite outgrowth in PC12 cells. nih.gov |
| In Vivo (Mouse Models) | Validating SRT efficacy; Assessing systemic and CNS effects of GCS inhibition. | GCS inhibitors reduce GlcCer and GlcSph levels in the CNS, slowing pathology. nih.govpnas.org |
Exploration in Preclinical Cancer Research
The role of GSLs is not limited to metabolic disorders; they are also implicated in cancer biology, influencing cell growth, differentiation, and multidrug resistance. Consequently, inhibitors of GSL synthesis like this compound and its analogs have been explored as potential anti-cancer agents.
Ascites, the accumulation of fluid in the peritoneal cavity, is a common complication of various cancers and is often associated with a poor prognosis. nih.govmypcnow.org The Ehrlich ascites carcinoma model in mice is a widely used system to study tumor progression and evaluate novel therapies. actavet.org
Research using this model has shown that PDMP can significantly impact tumor growth. In trials with mice carrying ascites carcinoma cells, treatment with PDMP led to a marked prolongation of life, and in some cases, a permanent cure. Furthermore, studies on Shope carcinoma cell lines demonstrated that D-PDMP suppressed cell growth in a dose-dependent manner. nih.gov The compound appeared to induce morphological differentiation and restore contact inhibition, suggesting a potential "decarcinogenic" activity. nih.gov
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, where cancer cells become resistant to a broad range of anticancer drugs. One mechanism involves the overexpression of efflux pumps like P-glycoprotein (P-gp), which is encoded by the mdr1 gene.
Research has revealed a synergistic effect when using PDMP in combination with other agents to combat MDR. A notable study investigated the use of PDMP alongside tetrandrine (B1684364) (a P-gp inhibitor) in a daunorubicin-resistant human leukemia cell line (K562/A02).
Key Findings of the Combination Study:
Enhanced Cytotoxicity: The combination of PDMP and tetrandrine significantly enhanced the cytotoxic effect of the chemotherapy drug daunorubicin (B1662515) on resistant leukemia cells.
Mechanism of Action: This synergistic effect was attributed to the significant downregulation of both the GCS and mdr1 genes. Interestingly, PDMP on its own was found to diminish mdr1 gene expression.
Increased Drug Accumulation: The treatment led to higher intracellular accumulation of daunorubicin and increased drug-induced apoptosis.
These findings suggest that inhibiting GCS with compounds like PDMP could be a valuable strategy to resensitize resistant cancer cells to conventional chemotherapy, highlighting a potential clinical application for combination therapies. nih.govnih.gov
Application in Neurobiological Research for Studying Neuronal Development and Function
GSLs, particularly the ganglioside sub-family, are exceptionally abundant in the nervous system and are critical for normal brain development and function. nih.govbohrium.comnih.gov They are integral to cell surface microdomains that mediate signal transduction, cell adhesion, and axonogenesis. nih.govnih.govroyalsocietypublishing.org Given this, inhibitors of GSL synthesis provide a powerful chemical tool to probe the specific roles of these lipids in neurobiology.
By inhibiting GCS with compounds like D-PDMP, researchers can deplete cells of glucosylceramide-derived GSLs and observe the impact on neuronal processes. For example, studies in PC12 cells, a common model for neuronal differentiation, have shown that D-PDMP inhibits neurite outgrowth induced by nerve growth factor (NGF). nih.gov This inhibition was linked to the prevention of the autophosphorylation of the NGF receptor, Trk, and the subsequent blockage of its downstream signaling pathways. nih.gov
This effect could be reversed by the addition of the ganglioside GM1, demonstrating that the Trk receptor requires endogenous gangliosides to function correctly. nih.gov This use of a GCS inhibitor was crucial in elucidating the specific dependence of a key neurotrophic factor signaling pathway on GSLs. Therefore, this compound and its analogs serve as vital research tools for dissecting the molecular mechanisms by which GSLs regulate neuronal differentiation, maintenance, and signaling. nih.govroyalsocietypublishing.org
Utility in Investigating Host-Pathogen Interactions and Viral Life Cycles
The chemical compound this compound, a derivative of D,L-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP), belongs to a class of molecules known as glucosylceramide synthase (GCS) inhibitors. These inhibitors are instrumental in studying the intricate relationship between hosts and pathogens, particularly in the context of viral infections. By blocking the enzyme glucosylceramide synthase, these compounds prevent the synthesis of glycosphingolipids, which are crucial components of cell membranes that many viruses exploit during their life cycle. cabidigitallibrary.orgnih.govnih.gov This inhibitory action provides a powerful tool for researchers to dissect the roles of host lipids in viral replication and pathogenesis.
Research has demonstrated that the integrity of the host cell's glycosphingolipid synthesis machinery is essential for the replication of a variety of enveloped RNA viruses. biorxiv.org The study of GCS inhibitors has thus become a significant area of interest in virology. Although specific research on this compound in virology is not extensively documented in publicly available literature, the broader class of GCS inhibitors has been shown to possess antiviral activity against several viruses. This suggests a potential utility for this compound in similar research paradigms.
Investigations into related GCS inhibitors have revealed their efficacy in disrupting the life cycles of viruses such as alphaviruses, influenza virus, and SARS-CoV-2. cabidigitallibrary.orgnih.govnih.gov For instance, studies on neuroinvasive Sindbis virus (SVNI), an alphavirus, showed that treatment with GCS inhibitors led to a reduction in viral replication in vitro. nih.govoup.com Furthermore, in animal models, a GCS inhibitor increased the survival rates of mice infected with SVNI, likely by mitigating the harmful immune response triggered by sphingolipids in the brain. nih.govoup.com These findings underscore the importance of glycosphingolipids in the host's immune reaction to viral infections of the central nervous system. nih.gov
The antiviral effects of GCS inhibitors are not limited to alphaviruses. Research has shown that these compounds can also inhibit the replication of other significant human pathogens, including West Nile Virus (WNV), Influenza A virus, and SARS-CoV-2. biorxiv.org The broad-spectrum nature of this antiviral activity suggests that the dependence on host glycosphingolipid synthesis is a common vulnerability among different families of enveloped viruses. biorxiv.org This makes GCS inhibitors like this compound valuable probes for identifying and understanding conserved host-pathogen interactions that are fundamental to viral propagation.
The mechanism by which these inhibitors interfere with the viral life cycle is an area of active investigation. Viruses are obligate intracellular parasites that rely on host cell machinery for every step of their replication process, from entry and genome replication to assembly and egress. nih.gov By altering the lipid composition of host cell membranes, GCS inhibitors can disrupt these processes. For flaviviruses like Dengue and Zika virus, which are major global health threats, the viral replication complex is intimately associated with host intracellular membranes. nih.govnih.gov Therefore, modifying the lipid environment of these membranes through GCS inhibition could be a key strategy to impede viral replication. While direct evidence for this compound's effect on flaviviruses is pending, the established role of host lipids in their life cycle presents a compelling rationale for its investigation in this context.
The study of such compounds also sheds light on the broader principles of host-directed therapy. Instead of targeting viral proteins, which are prone to mutation and the development of resistance, host-directed therapies aim to modulate host factors that are essential for the virus. nih.gov GCS inhibitors exemplify this approach, offering a research pathway to understand and potentially counteract viral infections by focusing on the host's contribution to the viral life cycle.
The following table summarizes the observed antiviral activity of various glucosylceramide synthase inhibitors, providing a framework for the potential applications of this compound in virological research.
| Compound Class | Specific Inhibitor(s) | Targeted Virus(es) | Observed Effects | Reference(s) |
| Glucosylceramide Synthase (GCS) Inhibitors | Genz-123346, GENZ-667161 | SARS-CoV-2, Influenza A virus (H1N1) | Inhibition of viral replication. | cabidigitallibrary.orgnih.govbiorxiv.org |
| Glucosylceramide Synthase (GCS) Inhibitors | GZ-161, NB-DNJ | Neuroinvasive Sindbis virus (SVNI) | Reduced viral replication in vitro; increased survival rates in infected mice; reduced detrimental immune response. | nih.govoup.com |
| Glucosylceramide Synthase (GCS) Inhibitors | Genz-123346, GENZ-667161 | West Nile Virus (WNV) | Inhibition of viral replication. | biorxiv.org |
Q & A
Q. What are the optimal synthetic routes for 2-Decanoylamino-3-morpholinopropiophenone, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling decanoylamino and morpholinopropiophenone moieties via amide bond formation. Key steps include:
- Reagent Selection : Use coupling agents like EDCI/HOBt for amidation, as referenced in morpholino-containing compound syntheses .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency. Adjust temperature (40–60°C) to balance reaction rate and side-product formation .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity. Batch-specific purity validation via HPLC is critical, as emphasized in analytical standards .
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer: A multi-technique approach ensures structural and functional validation:
- Spectroscopy :
- FT-IR : Identify carbonyl (C=O, ~1650–1720 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups .
- NMR : ¹H/¹³C NMR to confirm proton environments (e.g., morpholine ring protons at δ 3.1–3.9 ppm) .
- Mass Spectrometry : High-resolution MS (ESI-TOF) for molecular ion ([M+H]⁺) validation .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity and stability .
| Technique | Key Parameters | Purpose | References |
|---|---|---|---|
| FT-IR | 1650–1720 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H) | Functional group analysis | |
| ¹H NMR | δ 3.1–3.9 (morpholine protons) | Structural confirmation | |
| HPLC-UV | C18 column, acetonitrile/water gradient | Purity assessment |
Q. How should researchers design stability studies for this compound under varying storage conditions?
Methodological Answer:
- Storage Conditions : Test stability at -20°C (long-term), 4°C (short-term), and room temperature (degradation kinetics) .
- Analytical Monitoring : Use HPLC to track purity changes monthly. FT-IR and NMR detect structural degradation (e.g., hydrolysis of the amide bond) .
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 3–6 months to predict shelf life .
Advanced Research Questions
Q. How can contradictions in biological activity data be resolved across different assay models?
Methodological Answer:
- Assay Validation : Cross-validate results using orthogonal methods (e.g., enzyme inhibition assays vs. cell-based viability tests) .
- Data Normalization : Control for variables like solvent effects (DMSO concentration ≤0.1%) and cell passage number .
- Statistical Analysis : Apply ANOVA or Bayesian modeling to identify outliers and reconcile inter-lab variability .
Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding poses with target proteins (e.g., kinases). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
- QSAR Modeling : Corrogate substituent effects (e.g., decanoyl chain length) on activity using descriptors like logP and polar surface area .
- Benchmarking : Compare predictions with experimental IC₅₀ values from enzyme assays .
Q. How to design comparative studies between this compound and its structural analogs?
Methodological Answer:
- Structural Variants : Synthesize analogs with modified acyl chains (e.g., octanoyl vs. dodecanoyl) or morpholine substituents .
- Activity Profiling : Test analogs in parallel assays (e.g., kinase inhibition, cytotoxicity) to establish structure-activity relationships .
- Data Interpretation : Use hierarchical clustering or PCA to group compounds by activity profiles and identify key functional groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
